molecular formula C13H17ClN2O2 B2860856 1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea CAS No. 1286720-42-0

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea

Cat. No.: B2860856
CAS No.: 1286720-42-0
M. Wt: 268.74
InChI Key: HOTVGJVOVPNURR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and a cyclopropyl-hydroxypropyl moiety suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea typically involves the reaction of 3-chloroaniline with a suitable isocyanate or carbamate precursor. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, with careful control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the urea group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(2-hydroxypropyl)urea: Lacks the cyclopropyl group.

    1-(3-Chlorophenyl)-3-(2-cyclopropylpropyl)urea: Lacks the hydroxy group.

    1-(4-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea: Chlorine atom at a different position on the phenyl ring.

Uniqueness

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is unique due to the combination of the chlorophenyl group and the cyclopropyl-hydroxypropyl moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(18,9-5-6-9)8-15-12(17)16-11-4-2-3-10(14)7-11/h2-4,7,9,18H,5-6,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTVGJVOVPNURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=CC=C1)Cl)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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